tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate
Description
tert-Butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate is a complex organic compound with a molecular formula of C16H24N3O4. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)16-8-7-13(20)17-9-11-5-4-6-12(10-19)18-11/h4-6,19H,7-10H2,1-3H3,(H,16,21)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTVIEKCPPYAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1=NC(=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate typically involves multiple steps. One common method includes the reaction of 6-(hydroxymethyl)pyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or alcohols, mild heating.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing the active sites of enzymes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often reversible, allowing for controlled modulation of enzyme function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
- rac-tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate
Uniqueness
tert-Butyl N-[3-[[6-(hydroxymethyl)pyridin-2-yl]methylamino]-3-oxopropyl]carbamate is unique due to its combination of a pyridine ring and a carbamate group. This structure provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
